2,4-Dimethylheptan-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dimethylheptan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-6-9(4,10)7-8(2)3/h8,10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRRAXACNUNGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871295 | |

| Record name | 2,4-Dimethylheptan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-77-0 | |

| Record name | 2,4-Dimethyl-4-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylheptan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylheptan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylheptan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dimethylheptan-4-ol chemical properties and structure

An In-depth Technical Guide to 2,4-Dimethylheptan-4-ol

For: Researchers, Scientists, and Drug Development Professionals

Subject: Core Chemical Properties, Structure, and Experimental Protocols of this compound

This document provides a comprehensive overview of the chemical properties, structural information, and illustrative experimental protocols for this compound (CAS No: 19549-77-0). The information is intended to support research and development activities.

Chemical Identity and Structure

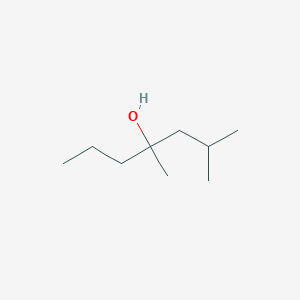

This compound is a tertiary alcohol. Its structure consists of a heptane backbone with two methyl groups at positions 2 and 4, and a hydroxyl group at position 4.

Mandatory Visualization: Chemical Structure

Physicochemical Properties

The following tables summarize the key computed and experimental physicochemical properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 144.25 g/mol | [1] |

| Boiling Point | 176.6 °C at 760 mmHg | [2] |

| Melting Point | 6.15 °C (estimate) | [2] |

| Density | 0.824 g/cm³ | [2] |

| Flash Point | 70 °C | [2] |

| Refractive Index | 1.4280 | [2] |

| Vapor Pressure | 0.33 mmHg at 25°C | [2] |

Table 2: Computed Properties

| Property | Value | Reference |

| XLogP3 | 2.7 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

| Rotatable Bond Count | 4 | [2] |

| Exact Mass | 144.151415257 | [2] |

| Complexity | 88.7 | [2] |

Experimental Protocols

Illustrative Synthesis Protocol: Grignard Reaction

This protocol describes a plausible synthesis of this compound via the Grignard reaction of propyl magnesium bromide with 4-methyl-2-pentanone.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

1-Bromopropane

-

Anhydrous diethyl ether

-

4-Methyl-2-pentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Preparation: A flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine under a nitrogen atmosphere. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once initiated, the remaining 1-bromopropane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with Ketone: The Grignard reagent is cooled in an ice bath. A solution of 4-methyl-2-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Quenching: After the addition is complete and the reaction has stirred for an additional hour at room temperature, the mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for confirming the identity and purity of the synthesized this compound. Mass spectral data for this compound is available from NIST, which can be used for comparison.[4]

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent).

-

Mass spectrometer with electron ionization (EI) source.

Procedure:

-

Sample Preparation: A dilute solution of the purified product is prepared in a volatile solvent such as dichloromethane or hexane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

-

Data Analysis: The retention time of the major peak in the chromatogram is recorded. The resulting mass spectrum is compared with a reference spectrum from a database (e.g., NIST) to confirm the structure of this compound. Purity is estimated from the relative area of the product peak in the total ion chromatogram.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent purification of an organic compound like this compound, as described in the protocol above.

Mandatory Visualization: Synthesis and Purification Workflow

Safety and Handling

This compound is classified as an irritant and a flammable liquid.[5] Users should consult the full Safety Data Sheet (SDS) before handling.

-

Hazards: Irritating to eyes, skin, and the respiratory system.[5] It may be harmful if ingested, inhaled, or absorbed through the skin.[5] The substance is a flammable liquid and vapor.[5]

-

Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[5] Keep away from heat, sparks, and open flames.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, impervious gloves, and chemical safety goggles.[5] An eyewash station should be readily available.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

This guide is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety measures and after a thorough risk assessment.

References

An In-depth Technical Guide to 2,4-Dimethylheptan-4-ol (CAS: 19549-77-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethylheptan-4-ol, a tertiary alcohol with the CAS number 19549-77-0. The information is compiled for professionals in research, science, and drug development, focusing on its chemical and physical properties, synthesis, and safety. All quantitative data has been summarized in structured tables for ease of comparison, and a detailed experimental protocol for its synthesis is provided.

Chemical and Physical Properties

This compound is a branched aliphatic alcohol. Its structure and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 19549-77-0 | [1] |

| Molecular Formula | C₉H₂₀O | [1] |

| Molecular Weight | 144.257 g/mol | [1] |

| Canonical SMILES | CCCC(C)(CC(C)C)O | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-DIMETHYL-4-HEPTANOL, 4-Heptanol, 2,4-dimethyl- | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 144.151415257 | [1] |

| Heavy Atom Count | 10 | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Boiling Point | 176.6 °C at 760 mmHg | [1] |

| Density | 0.824 g/cm³ | [1] |

| Refractive Index | 1.4280 | [1] |

| Vapor Pressure | 0.33 mmHg at 25°C | [1] |

| Flash Point | 70 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.58360 | [1] |

| Melting Point (estimate) | 6.15 °C | [1] |

Synthesis of this compound

The synthesis of this compound, a tertiary alcohol, is most effectively achieved through a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone. For this compound, the logical precursors are propylmagnesium bromide (the Grignard reagent) and 4-methyl-2-pentanone (the ketone).

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of tertiary alcohols via Grignard reagents.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-Bromopropane

-

Iodine crystal (as an initiator)

-

4-Methyl-2-pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flasks, reflux condenser, dropping funnel, separatory funnel, and distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent (Propylmagnesium Bromide):

-

All glassware must be thoroughly dried in an oven to ensure anhydrous conditions.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of 1-bromopropane in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small amount of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with 4-Methyl-2-pentanone:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Dissolve 4-methyl-2-pentanone in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation.

-

Caption: Synthesis workflow for this compound via Grignard reaction.

Biological Activity and Toxicological Information

As of the date of this document, there is a notable lack of publicly available information regarding the biological activity, pharmacology, and toxicology of this compound. No significant studies on its potential therapeutic effects, mechanism of action in biological systems, or its toxicological profile (such as LD50 or IC50 values) have been identified in the scientific literature or patent databases.

For context, some toxicological data is available for its isomer, 2,6-dimethyl-4-heptanol (CAS 108-82-7), which is considered to have low acute toxicity. However, it is crucial to note that this data cannot be directly extrapolated to this compound due to potential differences in metabolism and biological interactions arising from the structural isomerism.

General studies on aliphatic alcohols suggest that their biological effects can include non-specific disruption of cell membranes. Tertiary alcohols, such as this compound, are generally more resistant to oxidation compared to primary and secondary alcohols, which may influence their metabolic fate and potential for toxicity.

Researchers and drug development professionals are strongly advised to conduct thorough in-house safety and activity assessments before utilizing this compound in any biological systems.

Safety Information

The safety profile of this compound has not been extensively investigated. Based on general knowledge of similar aliphatic alcohols, it should be handled with care in a well-ventilated laboratory setting. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from heat, sparks, and open flames.

Conclusion

This compound is a tertiary alcohol with well-defined physicochemical properties. Its synthesis can be reliably achieved through a Grignard reaction, a standard and versatile method in organic chemistry. However, there is a significant gap in the understanding of its biological activity and toxicological profile. This lack of data necessitates careful evaluation by researchers before considering this compound for applications in drug development or other biological research. Further studies are required to elucidate its pharmacological and toxicological characteristics.

Caption: Logical relationships of available data for this compound.

References

An In-depth Technical Guide on the Physical Properties of 2,4-Dimethylheptan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylheptan-4-ol is a tertiary alcohol with the chemical formula C9H20O.[1] Its branched structure influences its physical and chemical properties, making it a subject of interest in various chemical applications. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for the classification of alcohols.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. The data has been compiled from various chemical databases, and variations in reported values are noted.

| Property | Value | Source(s) |

| Molecular Formula | C9H20O | [1] |

| Molecular Weight | 144.257 g/mol | [1] |

| Boiling Point | 176.6 °C at 760 mmHg171 °C | [1][2] |

| Density | 0.824 g/cm³0.821 g/mL | [1][2] |

| Refractive Index | 1.4280 | [1][2] |

| Melting Point | 6.15 °C (estimate) | [1] |

| Flash Point | 70 °C | [1] |

| Vapor Pressure | 0.33 mmHg at 25 °C | [1] |

| Solubility | Insoluble in water; soluble in ethanol and ether.[3] | |

| LogP | 2.58360 | [1] |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of a liquid compound like this compound are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Liquid paraffin or other suitable heating bath oil

-

Stand and clamp

Procedure:

-

Fill the small test tube with 2-3 mL of this compound.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the Thiele tube containing the heating bath oil. The oil level should be above the sample level but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube.[4]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[4] Record this temperature.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer or a graduated cylinder and an electronic balance

-

Thermometer

Procedure (using a graduated cylinder):

-

Weigh a clean, dry 10 mL graduated cylinder on an electronic balance and record its mass.

-

Add a known volume (e.g., 5 mL) of this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.

-

Weigh the graduated cylinder with the sample and record the new mass.

-

Calculate the mass of the sample by subtracting the mass of the empty graduated cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Measure and record the temperature of the sample.

-

Repeat the measurement multiple times and calculate the average density.[5][6][7][8]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Turn on the Abbe refractometer and the constant temperature water bath, setting the latter to a standard temperature (e.g., 20°C or 25°C).

-

Open the prism of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent (e.g., ethanol or acetone), then allow them to dry completely.

-

Using a clean dropper, place a few drops of this compound onto the surface of the refracting prism.

-

Close the prisms firmly.

-

Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringes are observed, adjust the chromaticity screw until the boundary line is sharp and achromatic.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Chemical Characterization Workflow

As a tertiary alcohol, this compound can be distinguished from primary and secondary alcohols through specific chemical tests. The following workflow illustrates the classification process.

Caption: Workflow for the classification of primary, secondary, and tertiary alcohols.

Experimental Protocols for Chemical Characterization

1. Lucas Test

This test distinguishes between primary, secondary, and tertiary alcohols based on the rate of reaction with the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid).[9][10][11][12][13]

-

Procedure:

-

Place about 2 mL of the alcohol sample into a dry test tube.

-

Add 10 mL of the Lucas reagent to the test tube.

-

Stopper the test tube, shake vigorously, and then allow it to stand.

-

-

Observation for this compound (a tertiary alcohol):

2. Chromic Acid Test

This test is used to differentiate primary and secondary alcohols from tertiary alcohols. Primary and secondary alcohols are oxidized by chromic acid, resulting in a color change from orange to green or blue-green. Tertiary alcohols do not react under these conditions.[14][15][16]

-

Procedure:

-

Dissolve 1-2 drops of the alcohol sample in 1 mL of acetone in a test tube.

-

Add 1-2 drops of the chromic acid reagent.

-

Shake the mixture and observe any color change within a few seconds.

-

-

Observation for this compound (a tertiary alcohol):

-

No color change is observed; the solution remains orange.[15]

-

References

- 1. lookchem.com [lookchem.com]

- 2. 2,4-dimethyl-4-heptanol [stenutz.eu]

- 3. chembk.com [chembk.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 7. wjec.co.uk [wjec.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. testbook.com [testbook.com]

- 10. Lucas Test for Primary, Secondary, and Tertiary Alcohols [chemedx.org]

- 11. aakash.ac.in [aakash.ac.in]

- 12. careers360.com [careers360.com]

- 13. Lucas Test: Distinguish Alcohols Easily with Lucas Reagent [vedantu.com]

- 14. Functional Groups - The Chromic Acid Test [dept.harpercollege.edu]

- 15. study.com [study.com]

- 16. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 2,4-Dimethylheptan-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylheptan-4-ol, a tertiary alcohol with potential applications in various chemical syntheses. This document outlines the key mass spectrometry and nuclear magnetic resonance data, details the experimental protocols for acquiring such spectra, and presents a visual workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key mass spectrometry and nuclear magnetic resonance data for this compound.

Mass Spectrometry (MS)

Molecular Formula: C₉H₂₀O Molecular Weight: 144.25 g/mol [1]

The electron ionization mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak, which is typical for tertiary alcohols due to the instability of the molecular ion. The fragmentation pattern is dominated by alpha-cleavage and dehydration, leading to the formation of stable carbocations.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

| 71 | 65 | [C₅H₁₁]⁺ |

| 87 | 95 | [M - C₄H₉]⁺ |

| 101 | 30 | [M - C₃H₇]⁺ |

| 126 | 5 | [M - H₂O]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 14.4 | C7 |

| 17.6 | C6 |

| 23.0 | C1 |

| 24.9 | C8 |

| 34.3 | C5 |

| 49.3 | C2 |

| 52.4 | C3 |

| 73.2 | C4 |

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| 0.90 | t | 3H | H7 |

| 0.92 | d | 6H | H1, H8 |

| 1.15 | s | 3H | H9 |

| 1.30-1.55 | m | 4H | H5, H6 |

| 1.60 | m | 1H | H2 |

| 1.75 | s | 1H | OH |

| 1.85 | m | 2H | H3 |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Mass Spectrometry

A sample of this compound was introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for separation and purification. The molecules were then ionized using electron ionization (EI) with a standard energy of 70 eV. The resulting charged fragments were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer and detected. The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A dilute solution of this compound was prepared in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The sample was placed in a 5 mm NMR tube.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was acquired on a spectrometer operating at a frequency of approximately 100 MHz for the ¹³C nucleus. The spectrum was proton-decoupled to simplify the signals to single lines for each unique carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a spectrometer with a proton frequency of around 400 MHz. The data acquisition parameters were optimized to ensure accurate integration and resolution of signals.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Synthesis of Tertiary Alcohols via Grignard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This guide offers a comprehensive overview of the synthesis of tertiary alcohols utilizing this reaction, with a focus on its application for researchers, scientists, and professionals in drug development. We will delve into the reaction mechanisms for both ketone and ester substrates, provide detailed experimental protocols for key transformations, and present quantitative data in structured tables to facilitate comparison and application. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to enhance understanding of the logical relationships and procedural steps.

Introduction

The synthesis of tertiary alcohols is a frequent necessity in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most efficient methods to achieve this. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group.[1] This reaction's predictability, broad substrate scope, and relative ease of execution have cemented its place in the synthetic chemist's toolbox. This guide will explore the two primary pathways to tertiary alcohols using Grignard reagents: the reaction with ketones and the reaction with esters.

Reaction Mechanisms

The formation of a tertiary alcohol via a Grignard reaction is contingent on the nature of the carbonyl-containing starting material.

Reaction with Ketones

The reaction of a Grignard reagent with a ketone provides a direct and straightforward route to tertiary alcohols. The mechanism involves a single nucleophilic addition to the carbonyl carbon.

The reaction proceeds in two key steps:

-

Nucleophilic Attack: The partially negative carbon of the Grignard reagent (R-MgX) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This results in the formation of a tetrahedral alkoxide intermediate.

-

Protonation: A subsequent acidic workup protonates the negatively charged oxygen of the alkoxide, yielding the final tertiary alcohol product.

Caption: Reaction of a Grignard reagent with a ketone.

Reaction with Esters

The reaction of a Grignard reagent with an ester also yields a tertiary alcohol, but the mechanism is more complex, involving two equivalents of the Grignard reagent.[2][3]

The mechanism unfolds in four steps:

-

First Nucleophilic Attack: The Grignard reagent attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[2]

-

Elimination of Leaving Group: This intermediate is unstable and collapses, eliminating the alkoxy group (-OR''') as a leaving group to form a ketone.[2]

-

Second Nucleophilic Attack: The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[3] This leads to the formation of a new tetrahedral alkoxide intermediate.

-

Protonation: An acidic workup protonates the alkoxide to give the final tertiary alcohol, in which two of the alkyl/aryl groups are identical and originate from the Grignard reagent.[4]

Caption: Reaction of a Grignard reagent with an ester.

Experimental Protocols

Strict adherence to anhydrous conditions is paramount for the success of any Grignard reaction, as the reagent is highly reactive towards protic solvents like water.[5] All glassware should be thoroughly dried, and anhydrous solvents must be used.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis of a tertiary alcohol via a Grignard reaction.

Caption: General workflow for Grignard synthesis.

Synthesis of Triphenylmethanol from Benzophenone

This protocol describes the synthesis of triphenylmethanol from the reaction of phenylmagnesium bromide with benzophenone.

Materials:

-

Magnesium turnings (1.5 g)

-

Anhydrous diethyl ether (50 mL)

-

Bromobenzene (6 mL)

-

Benzophenone (12 g)

-

10% Sulfuric acid (30 mL)

-

Ethanol (for recrystallization)

Procedure:

-

In a dry 100 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, place the magnesium turnings and a crystal of iodine.

-

Add 10 mL of anhydrous diethyl ether to the flask.

-

A solution of bromobenzene in 25 mL of anhydrous diethyl ether is placed in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 15 minutes.

-

Cool the flask to room temperature.

-

Slowly add a solution of benzophenone in 25 mL of anhydrous diethyl ether from the dropping funnel. A pink color and a precipitate may form.[6]

-

After the addition is complete, reflux the mixture for 15 minutes.

-

Cool the reaction mixture in an ice bath and slowly add 30 mL of 10% sulfuric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with water, 5% sodium bicarbonate solution, and finally with brine.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude triphenylmethanol.

-

Recrystallize the crude product from ethanol to obtain pure triphenylmethanol.[6]

Synthesis of 3-Ethyl-3-pentanol from Diethyl Carbonate

This protocol details the synthesis of 3-ethyl-3-pentanol from the reaction of ethylmagnesium bromide with diethyl carbonate.

Materials:

-

Magnesium turnings (36 g)

-

Anhydrous diethyl ether (625 mL total)

-

Ethyl bromide (109.5 mL)

-

Diethyl carbonate (53.5 mL)

-

Aqueous ammonium chloride solution

Procedure:

-

Prepare the Grignard reagent by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether as described in the previous protocol.

-

Once the Grignard reagent is formed, slowly add a solution of diethyl carbonate in 70 mL of anhydrous diethyl ether to the reaction mixture with vigorous stirring. A vigorous reaction should occur.[7]

-

After the addition is complete, heat the reaction mixture under reflux for one hour.[7]

-

Cool the reaction mixture and pour it into a flask containing crushed ice and a solution of ammonium chloride.[7]

-

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the ether extracts and dry over anhydrous potassium carbonate.

-

Filter and remove the ether by distillation.

-

Fractionally distill the residue to collect the 3-ethyl-3-pentanol fraction, which boils at 139-142 °C.[7]

Quantitative Data

The yield of tertiary alcohols from Grignard reactions can vary depending on the substrates, reaction conditions, and the purity of reagents. The following tables summarize reported yields for the synthesis of various tertiary alcohols.

Table 1: Synthesis of Tertiary Alcohols from Ketones

| Ketone | Grignard Reagent | Tertiary Alcohol | Yield (%) | Reference |

| Benzophenone | Phenylmagnesium bromide | Triphenylmethanol | 29.08 | [8] |

| Benzophenone | Phenylmagnesium bromide | Triphenylmethanol | 64 | [6] |

| Acetone | n-Butylmagnesium bromide | 2-Methyl-2-hexanol | - | [9] |

| 2-Butanone | Ethylmagnesium bromide | 3-Methyl-3-pentanol | - | [10] |

Table 2: Synthesis of Tertiary Alcohols from Esters

| Ester | Grignard Reagent | Tertiary Alcohol | Yield (%) | Reference |

| Methyl benzoate | Phenylmagnesium bromide | Triphenylmethanol | 24.87 | [11] |

| Diethyl carbonate | Ethylmagnesium bromide | 3-Ethyl-3-pentanol | ~44 g (from 52g diethyl carbonate) | [7] |

| Ethyl acetate | Methylmagnesium bromide | 2-Methyl-2-propanol | - | - |

Note: The yield for 3-ethyl-3-pentanol is reported in grams. A precise percentage yield calculation would require the molar mass of the limiting reagent.

Conclusion

The Grignard reaction remains an indispensable tool for the synthesis of tertiary alcohols in both academic and industrial settings. Its reliability and broad applicability make it a first-choice method for the construction of complex molecular architectures. A thorough understanding of the reaction mechanism, meticulous attention to experimental detail, particularly the exclusion of moisture, and careful purification are key to achieving high yields of the desired tertiary alcohol products. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. youtube.com [youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. tsijournals.com [tsijournals.com]

- 9. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 10. rsc.org [rsc.org]

- 11. odinity.com [odinity.com]

The Mechanism of Grignard Addition to Ketones: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds with exceptional versatility. The addition of a Grignard reagent to a ketone is a fundamental transformation that yields tertiary alcohols, crucial intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] This technical guide provides an in-depth exploration of the core mechanisms governing this reaction, including the widely accepted polar nucleophilic addition pathway proceeding through a six-membered ring transition state and the alternative single-electron transfer (SET) mechanism.[1][3] Furthermore, this document delves into the practical aspects of the reaction, offering detailed experimental protocols and a summary of key quantitative data. The intricate solution-state behavior of the Grignard reagent, governed by the Schlenk equilibrium, is also discussed to provide a comprehensive understanding of this pivotal organometallic reaction.

Core Mechanism: Nucleophilic Addition

The quintessential mechanism of the Grignard addition to a ketone involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[4][5] The carbon-magnesium bond in the Grignard reagent is highly polarized, imparting significant nucleophilic character to the carbon atom.[4]

The reaction proceeds in two primary stages:

-

Nucleophilic Attack and Formation of a Tetrahedral Intermediate: The Grignard reagent adds across the carbon-oxygen double bond of the ketone.[6] This step is widely believed to proceed through a cyclic six-membered ring transition state, which accounts for the observed stereoselectivity in many cases.[1][3] The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. This concerted process leads to the formation of a tetrahedral magnesium alkoxide intermediate.[2]

-

Acidic Workup and Protonation: The resulting magnesium alkoxide is a stable intermediate.[2] Subsequent treatment with a dilute acid, such as aqueous ammonium chloride or dilute hydrochloric acid, protonates the alkoxide to yield the final tertiary alcohol product and water-soluble magnesium salts.[2]

The Six-Membered Ring Transition State

The stereochemical outcome of the Grignard addition to prochiral ketones can often be rationalized by invoking a six-membered ring transition state.[3] In this model, two molecules of the Grignard reagent may be involved, with one acting as the nucleophile and the other as a Lewis acid that coordinates to the carbonyl oxygen. However, for simplicity, a monomeric Grignard reagent is often depicted. The magnesium atom coordinates with the carbonyl oxygen, and the alkyl group is delivered to the carbonyl carbon in a cyclic arrangement. This model is particularly useful in predicting the diastereoselectivity of the reaction.

Caption: Six-membered ring transition state in Grignard addition.

Alternative Mechanism: Single-Electron Transfer (SET)

For sterically hindered ketones and certain Grignard reagents, an alternative mechanism involving single-electron transfer (SET) has been proposed.[1][3] While the polar nucleophilic addition is generally the major pathway, the SET mechanism can account for the formation of side products, such as pinacol coupling products and products of enolization and reduction.[1]

The SET mechanism involves the following steps:

-

Electron Transfer: A single electron is transferred from the Grignard reagent to the ketone, forming a magnesium radical cation and a ketyl radical anion.

-

Radical Coupling or Further Reactions: The ketyl radical can then undergo several transformations, including coupling with the alkyl radical from the Grignard reagent to form the alkoxide, or it can dimerize to form a pinacol.

Recent studies suggest that for most additions of Grignard reagents to aldehydes and alkyl ketones, the reaction proceeds through a concerted, two-electron pathway, and evidence for SET is not observed.[7] However, with aromatic ketones, SET pathways may be more significant.[7]

Caption: Single-electron transfer (SET) pathway in Grignard addition.

The Schlenk Equilibrium

The nature of the Grignard reagent in solution is more complex than the simple "R-MgX" representation suggests. In ethereal solvents, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium.[8][9] This equilibrium involves the disproportionation of the organomagnesium halide into a dialkylmagnesium species and a magnesium halide.[9][10]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the alkyl or aryl group, the halogen, the solvent, and the concentration.[8][9][10] The reactivity of the different species in the Schlenk equilibrium can vary, with the monomeric Grignard reagent generally being more reactive in nucleophilic additions.[8] The addition of coordinating agents like ethers can shift the equilibrium towards the monomeric form.[8]

Caption: The Schlenk equilibrium of Grignard reagents in solution.

Quantitative Data Summary

The yield and rate of Grignard additions to ketones are influenced by steric hindrance, the nature of the Grignard reagent, and reaction conditions. Below is a summary of expected outcomes.

| Ketone Substrate | Grignard Reagent | Relative Rate | Typical Yield | Primary Side Reactions |

| Acetone | Methylmagnesium bromide | Very Fast | >90% | Minimal |

| Diethyl ketone | Ethylmagnesium bromide | Fast | 85-95% | Minimal |

| Benzophenone | Phenylmagnesium bromide | Moderate | 80-90% | Minimal |

| Di-tert-butyl ketone | tert-Butylmagnesium chloride | Very Slow | <10% | Enolization, Reduction |

| 2-Adamantanone | Methylmagnesium iodide | Slow | 50-70% | Steric hindrance |

Note: These are representative values and can vary significantly with specific reaction conditions.

Detailed Experimental Protocols

General Considerations

Grignard reactions are highly sensitive to moisture and protic solvents.[3] All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol: Synthesis of Triphenylmethanol from Benzophenone and Phenylmagnesium Bromide

This protocol details the synthesis of a tertiary alcohol via the addition of a Grignard reagent to a ketone.[2]

Materials:

-

Magnesium turnings

-

Iodine crystal (for activation)

-

Bromobenzene

-

Anhydrous diethyl ether or THF

-

Benzophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

-

Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the benzophenone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur, and a precipitate may form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by adding it to a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.[2]

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude triphenylmethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

-

Caption: General experimental workflow for Grignard addition to a ketone.

Conclusion

The addition of Grignard reagents to ketones remains a powerful and widely utilized method for the synthesis of tertiary alcohols. A thorough understanding of the underlying mechanistic principles, including the dominant polar pathway and the potential for SET contributions, is crucial for optimizing reaction outcomes and predicting stereoselectivity. Furthermore, an appreciation for the solution-state behavior of the Grignard reagent, as described by the Schlenk equilibrium, provides a more complete picture of this complex and fascinating reaction. The detailed protocols provided herein serve as a practical guide for researchers employing this reaction in the synthesis of novel compounds for scientific and pharmaceutical applications.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Grignard reaction - Wikipedia [en.wikipedia.org]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 10. d-nb.info [d-nb.info]

2,4-Dimethylheptan-4-ol molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 2,4-Dimethylheptan-4-ol, a tertiary alcohol. The data presented is curated for professionals in scientific research and development.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, analytical method development, and theoretical modeling.

| Parameter | Value | Source |

| Molecular Formula | C₉H₂₀O | [1][2][3] |

| Molecular Weight | 144.25 g/mol | [4][5] |

| CAS Registry Number | 19549-77-0 | [1][3] |

Note on Molecular Weight: Slight variations in molecular weight may be observed across different sources due to differences in the atomic weights used for calculation. The provided value is a commonly accepted figure.

The requested experimental protocols and signaling pathway diagrams are not applicable to the determination of a compound's intrinsic molecular formula and weight. These properties are fundamental constants derived from the atomic composition of the molecule.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | Molport-006-122-983 | Novel [molport.com]

- 3. 4-Heptanol, 2,4-dimethyl- [webbook.nist.gov]

- 4. 2,4-Dimethyl-4-heptanol | C9H20O | CID 29654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethylheptan-4-ol | C9H20O | CID 18921110 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethylheptan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 2,4-Dimethylheptan-4-ol. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize this tertiary alcohol in their work. This document includes detailed experimental protocols, tabulated data for easy reference, and diagrams to illustrate key processes.

Chemical Identity and Properties

This compound is a tertiary alcohol with the molecular formula C9H20O.[1] Its IUPAC name is this compound.[2]

Synonyms: 2,4-Dimethyl-4-heptanol, 4-Heptanol, 2,4-dimethyl-[1] CAS Number: 19549-77-0[1] Molecular Weight: 144.25 g/mol [2]

The chemical structure of this compound is presented below:

Caption: 2D Structure of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Boiling Point | 176.6 °C at 760 mmHg | [1] |

| Melting Point | 6.15 °C (estimate) | [1] |

| Density | 0.824 g/cm³ | [1] |

| Refractive Index | 1.4280 | [1] |

| Vapor Pressure | 0.33 mmHg at 25°C | [1] |

| Flash Point | 70 °C | [1] |

| logP | 2.58360 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone.

Synthetic Pathway

The retrosynthetic analysis of this compound suggests two primary Grignard synthesis routes. The more common approach involves the reaction of propylmagnesium bromide with 4-methyl-2-pentanone.

References

An In-depth Technical Guide to 2,4-Dimethylheptan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tertiary alcohol 2,4-Dimethylheptan-4-ol, with a focus on its discovery, chemical properties, and synthesis. Despite its well-characterized chemical nature, a thorough review of scientific literature reveals a notable absence of studies on its biological activity, signaling pathways, or applications in drug development. This document summarizes the available physical and chemical data, provides a detailed, representative protocol for its synthesis via the Grignard reaction, and outlines the historical context of this synthetic method. The lack of biological data is a key finding of this report, highlighting a potential area for future research.

Introduction

This compound is a tertiary alcohol with the chemical formula C9H20O. Its structure consists of a heptane backbone with methyl groups at the second and fourth positions, and a hydroxyl group at the fourth position. While the chemical and physical properties of this compound are well-documented in various chemical databases, there is a significant gap in the scientific literature regarding its biological effects and potential therapeutic applications. This guide aims to consolidate the existing knowledge on this compound and to highlight the unexplored avenues for research.

Discovery and History

The specific discovery of this compound is not well-documented in the readily available scientific literature. It is likely that this compound was first synthesized as part of broader studies on the synthesis of tertiary alcohols. The primary and most logical method for its synthesis is the Grignard reaction, which was discovered in 1900 by François Auguste Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912 for this work.[1] The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of tertiary alcohols from ketones and organomagnesium halides (Grignard reagents).[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C9H20O | [4][5] |

| Molecular Weight | 144.25 g/mol | [5] |

| CAS Number | 19549-77-0 | [4][5] |

| Boiling Point | 176.6 °C at 760 mmHg | [4] |

| Density | 0.824 g/cm³ | [4] |

| Refractive Index | 1.4280 | [4] |

| Flash Point | 70 °C | [4] |

| Vapor Pressure | 0.33 mmHg at 25°C | [4] |

| LogP | 2.58360 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 4 | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with a ketone, in this case, 4-methyl-2-pentanone.

Experimental Protocol: Grignard Synthesis

The following is a detailed, representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for Grignard reactions and should be adapted and performed by qualified personnel in a suitable laboratory setting.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-bromo-2-methylpropane (isobutyl bromide)

-

4-methyl-2-pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., three-necked round-bottom flask, dropping funnel, reflux condenser with a drying tube)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine.

-

Assemble the apparatus and flush with a dry, inert gas (e.g., nitrogen or argon).

-

Add a solution of 1-bromo-2-methylpropane in anhydrous diethyl ether to the dropping funnel.

-

Add a small amount of the 1-bromo-2-methylpropane solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity and/or bubbling indicates the start of the reaction.

-

Once the reaction has initiated, add the remaining 1-bromo-2-methylpropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether to the dropping funnel.

-

Add the 4-methyl-2-pentanone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by distillation to yield pure this compound.

-

Synthesis Workflow Diagram```dot

Caption: Logical flow of the synthesis of this compound.

Conclusion and Future Directions

This compound is a well-characterized tertiary alcohol from a chemical and physical standpoint. Its synthesis is straightforward and is best achieved through the well-established Grignard reaction. However, this technical guide highlights a significant void in the scientific literature concerning the biological effects of this compound. For researchers and professionals in drug development, this presents both a challenge and an opportunity. The lack of existing data means that any investigation into its pharmacological or toxicological properties would be novel. Future research should focus on screening this compound for various biological activities to determine if it possesses any therapeutic potential or if it has any toxicological liabilities. Such studies would be the first step in understanding the potential role of this molecule in a biological context.

References

- 1. 2,4-dimethyl heptanol, 98982-97-9 [thegoodscentscompany.com]

- 2. 2,4-Dimethyl-4-heptanol | C9H20O | CID 29654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. lookchem.com [lookchem.com]

- 5. gustavus.edu [gustavus.edu]

Unlocking the Potential of Tertiary Heptanols: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of potential research areas for tertiary heptanols, a class of branched seven-carbon alcohols with promising applications in drug discovery, materials science, and specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape and future directions for the exploration of these versatile molecules.

Introduction to Tertiary Heptanols

Tertiary heptanols are characterized by a hydroxyl group attached to a tertiary carbon atom within a seven-carbon skeleton. This structural feature imparts unique physicochemical properties, including increased metabolic stability and altered reactivity compared to their primary and secondary counterparts. While research into specific tertiary heptanols has been limited, the broader class of tertiary alcohols is gaining significant attention for its potential to overcome challenges in various scientific and industrial fields. This guide will focus on three representative tertiary heptanols: 2,3-dimethyl-3-pentanol, 3-ethyl-3-pentanol, and 4-propyl-4-heptanol, to highlight the potential research avenues.

Physicochemical Properties of Selected Tertiary Heptanols

A summary of the key physicochemical properties of the selected tertiary heptanols is presented in Table 1. This data is crucial for understanding their behavior in different systems and for designing future experiments.

| Property | 2,3-Dimethyl-3-pentanol | 3-Ethyl-3-pentanol | 4-Propyl-4-heptanol |

| CAS Number | 595-41-5[1] | 597-49-9[2] | 2198-72-3[3] |

| Molecular Formula | C₇H₁₆O[1][4] | C₇H₁₆O[2] | C₁₀H₂₂O[3] |

| Molecular Weight ( g/mol ) | 116.20[1] | 116.20[2] | 158.28[3] |

| Boiling Point (°C) | 140[1][4] | 141-143 @ 760 mmHg[5] | 191 @ 760 mmHg[3] |

| Density (g/mL) | 0.833 @ 25 °C[1] | 0.824 @ 25 °C[2] | 0.828[6] |

| Refractive Index (n20/D) | 1.428[1][4] | 1.430[2] | 1.433[6] |

| Flash Point (°C) | 41[1] | 40[5] | 81.1[3] |

| Water Solubility | Soluble[7] | Slightly soluble[8] | Insoluble[9] |

| LogP (o/w) | ~1.8 | ~2.113 (estimated)[5] | ~3.118 (estimated) |

Potential Research Areas

Drug Discovery and Pharmacology

Tertiary alcohols are increasingly recognized for their advantages in medicinal chemistry. Their resistance to oxidation and slower rate of glucuronidation due to steric hindrance can lead to an improved metabolic profile and increased bioavailability of drug candidates[10][11].

3.1.1. Central Nervous System (CNS) Activity:

The lipophilic nature of tertiary heptanols suggests they may cross the blood-brain barrier, making them interesting candidates for CNS-active drugs[12]. Alcohols are known to modulate the function of ligand-gated ion channels, particularly GABA-A receptors, which are the primary inhibitory neurotransmitters in the CNS[13][14]. The sedative, anxiolytic, and anticonvulsant effects of many drugs are mediated through the potentiation of GABA-A receptor activity[15][16].

-

Proposed Research:

-

Systematic screening of a library of tertiary heptanol derivatives for their ability to modulate GABA-A receptor function using electrophysiology techniques (e.g., two-electrode voltage clamp in Xenopus oocytes expressing different GABA-A receptor subunit combinations).

-

Investigation of the structure-activity relationship (SAR) to identify key structural features of tertiary heptanols that govern their potency and selectivity for specific GABA-A receptor subtypes.

-

In vivo studies in animal models to assess the potential sedative, anxiolytic, and anticonvulsant effects of promising tertiary heptanol candidates.

-

3.1.2. Membrane Fluidizing Effects:

Alcohols can insert into cell membranes, altering their fluidity and potentially modulating the function of membrane-bound proteins such as ion channels and receptors[3][17][18]. This membrane-perturbing effect could be harnessed for various therapeutic applications.

-

Proposed Research:

-

Characterization of the effects of different tertiary heptanols on the fluidity of artificial and cellular membranes using techniques like fluorescence anisotropy or electron spin resonance.

-

Investigation of the impact of tertiary heptanol-induced membrane fluidization on the activity of specific membrane proteins, such as voltage-gated ion channels or G-protein coupled receptors.

-

Materials Science

The unique structures of tertiary heptanols make them potential building blocks for novel polymers and specialty materials.

3.2.1. Polymer Precursors:

The hydroxyl group of tertiary heptanols can be functionalized to introduce polymerizable groups, leading to the synthesis of polymers with tailored properties. The branched structure of the heptanol backbone could introduce desirable characteristics such as increased solubility and amorphous character to the resulting polymers.

-

Proposed Research:

-

Synthesis of (meth)acrylate or other vinyl monomers derived from tertiary heptanols and their subsequent polymerization to create novel polymers.

-

Characterization of the thermal and mechanical properties of these polymers to assess their potential for applications in coatings, adhesives, or specialty plastics.

-

Exploration of tertiary heptanols as chain transfer agents or initiators in controlled polymerization processes.

-

3.2.2. Chiral Auxiliaries in Asymmetric Synthesis:

Chiral tertiary alcohols can be valuable as chiral auxiliaries or ligands in asymmetric synthesis. The synthesis of enantiomerically pure tertiary heptanols could open avenues for their use in the stereoselective synthesis of complex molecules.

-

Proposed Research:

-

Development of efficient methods for the asymmetric synthesis of chiral tertiary heptanols.

-

Evaluation of the performance of these chiral alcohols as auxiliaries or ligands in well-established asymmetric reactions, such as aldol additions or Diels-Alder reactions.

-

Specialty Chemicals and Fuel Additives

3.3.1. Fragrance and Flavor Intermediates:

Some tertiary heptanols and their derivatives possess unique organoleptic properties, making them valuable in the fragrance and flavor industry[4][19]. For example, 2,5,6-trimethyl-2-heptanol has a floral, freesia-type odor with a slightly fruity character[4].

-

Proposed Research:

-

Synthesis and sensory evaluation of a wider range of tertiary heptanol derivatives to discover new fragrance and flavor compounds.

-

Investigation of their stability and performance in various consumer product formulations.

-

3.3.2. Fuel Additives:

Branched-chain alcohols have the potential to be used as gasoline additives to improve the octane number and combustion performance[20]. While research has focused on smaller alcohols, the properties of tertiary heptanols in this context remain largely unexplored. Studies on n-heptanol as a diesel additive have shown both promise and challenges in terms of performance and emissions[21][22].

-

Proposed Research:

-

Evaluation of the blending properties of various tertiary heptanols with gasoline and diesel fuels.

-

Testing of the performance of these fuel blends in engine test beds, focusing on parameters such as octane rating, combustion efficiency, and exhaust emissions.

-

Experimental Protocols

Synthesis of Tertiary Heptanols via Grignard Reaction

The Grignard reaction is a versatile and widely used method for the synthesis of tertiary alcohols. The general workflow involves the reaction of a ketone with a Grignard reagent, followed by an acidic workup.

4.1.1. General Experimental Workflow for Grignard Synthesis:

Caption: General workflow for the synthesis of tertiary heptanols using a Grignard reaction.

4.1.2. Detailed Protocol for the Synthesis of 3-Ethyl-3-pentanol: [5]

This protocol describes the synthesis of 3-ethyl-3-pentanol from ethyl bromide and diethyl carbonate.

Materials and Equipment:

-

Dry magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Diethyl carbonate (purified)

-

Crushed ice

-

Ammonium chloride

-

Anhydrous potassium carbonate or calcium sulfate

-

Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

Grignard Reagent Preparation:

-

In a dry 1-liter three-necked flask, place 36 g of dry magnesium turnings and 275 ml of anhydrous ether.

-

Initiate the reaction by adding 2 ml of dry ethyl bromide through the dropping funnel without stirring.

-

Once the reaction starts, add a solution of 160 g of ethyl bromide in 350 ml of anhydrous ether dropwise with stirring at a rate that maintains a gentle reflux. This addition should take approximately 45 minutes. Cool the flask externally if necessary.

-

After the addition is complete, continue stirring for another 15 minutes.

-

-

Grignard Reaction:

-

Add a solution of 52 g of purified diethyl carbonate in 70 ml of anhydrous ether dropwise to the Grignard reagent with rapid stirring over about one hour. A vigorous reaction should occur, causing the ether to reflux.

-

After the addition is complete, heat the reaction mixture on a water bath with stirring for an additional hour.

-

-

Workup and Purification:

-

Pour the reaction mixture into a 2-liter flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 ml of water.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with ether.

-

Combine the ethereal extracts and dry them with anhydrous potassium carbonate or calcium sulfate.

-

Remove the ether by evaporation.

-

Fractionally distill the crude product, collecting the fraction boiling at 139-142 °C to obtain pure 3-ethyl-3-pentanol.

-

Potential Signaling Pathway Involvement

While direct evidence for the interaction of tertiary heptanols with specific signaling pathways is limited, the known effects of alcohols on the central nervous system provide a strong basis for hypothesizing their mechanism of action. One of the most well-established targets of alcohols is the GABA-A receptor.

5.1. Proposed Modulation of GABA-A Receptor Signaling by Tertiary Heptanols:

Alcohols act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effect of GABA[14][16]. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability. The lipophilic nature of tertiary heptanols would facilitate their partitioning into the neuronal membrane, where they can access allosteric binding sites on the GABA-A receptor.

Caption: Proposed mechanism of tertiary heptanol modulation of GABA-A receptor signaling.

Conclusion

Tertiary heptanols represent a promising, yet underexplored, class of molecules with significant potential across multiple scientific disciplines. Their inherent metabolic stability makes them particularly attractive for drug discovery, especially for CNS-related disorders. Furthermore, their unique structural features offer opportunities for the development of novel materials and specialty chemicals. This guide has outlined several key research areas and provided a starting point for experimental investigation. Further research into the synthesis, characterization, and application of a wider range of tertiary heptanols is warranted to fully unlock their potential.

References

- 1. Modulation of GABAA receptor function by alcohols: effects of subunit composition and differential effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solved Use retrosynthetic analysis to suggest a way to | Chegg.com [chegg.com]

- 3. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6022531A - Use of 2,5,6-trimethyl-2-heptanol in perfumery and as flavoring ingredient - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-propyl-4-heptanol [stenutz.eu]

- 7. homework.study.com [homework.study.com]

- 8. 3-Heptanol | C7H16O | CID 11520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Propyl-4-heptanol | C10H22O | CID 137476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 11. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Methyl-4-propyl-4-heptanol | C11H24O | CID 12383873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reaction of (S)-3-methyl-2-pentanone with methyl magnesium bromide follow.. [askfilo.com]

- 17. Page loading... [guidechem.com]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. dasher.wustl.edu [dasher.wustl.edu]

2,4-Dimethylheptan-4-ol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 2,4-Dimethylheptan-4-ol. It is intended for use by qualified professionals and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety consultation.

Introduction

This compound is a tertiary alcohol with the chemical formula C9H20O.[1][2] While specific toxicological and handling data for this compound are limited in publicly available literature, this guide synthesizes the existing information and provides recommendations based on data from structurally similar compounds. This approach, known as "read-across," is a scientifically accepted method for assessing the potential hazards of data-poor chemicals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding the substance's behavior and for designing appropriate storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H20O | [1][2] |

| Molecular Weight | 144.25 g/mol | [3] |

| CAS Number | 19549-77-0 | [1][2] |

| Appearance | Not specified; likely a liquid | |

| Boiling Point | 176.6 °C at 760 mmHg | [1] |

| Flash Point | 70 °C | [1] |

| Density | 0.824 g/cm³ | [1] |

| Vapor Pressure | 0.33 mmHg at 25°C | [1] |

| Refractive Index | 1.4280 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Hazard Identification and Classification